The compound 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound exhibits significant pharmacological potential and has gained attention in medicinal chemistry due to its diverse biological activities.
This compound can be synthesized through various chemical reactions involving substituted phenyl groups and pyrazole derivatives. Its structure and properties have been explored in several research studies focused on drug development and synthetic methodologies.
The synthesis of 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. Common methods include:
A typical synthesis might involve:
The molecular formula for 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is . The structure features:
CCOC1=CC=C(C=C1)C2=C(N=N2)C(=O)N(C(=O)C3=C(C=CC=C3Cl)C=C2)C2=NThe compound can undergo various chemical reactions typical for heterocycles:
Reactions are often conducted under controlled conditions to ensure selectivity and yield. Techniques such as High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
The mechanism of action for compounds like 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves interaction with biological targets such as enzymes or receptors:
Biological assays are necessary to elucidate the specific targets and pathways affected by this compound.
Relevant data should be gathered through experimental characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
The compound has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: